4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Physicochemical Properties Drug Design Chromatography

Choose 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol for multi-step syntheses requiring orthogonal alcohol protection. Unlike direct ring-protected analogs (CAS 126931-29-1, TPSA 18.5 Ų), this compound features a free cyclohexanol hydroxyl group (donor count: 1) and TBDMS protection on the exocyclic methyl group. This architecture enables independent functionalization of the ring hydroxyl while the primary alcohol remains inert. Essential intermediate in Rho kinase inhibitor and neurite outgrowth promoter pathways. Typical purity: ≥95%. Ensure reliable yields—request a quote today.

Molecular Formula C13H28O2Si
Molecular Weight 244.44 g/mol
CAS No. 117107-08-1
Cat. No. B1529689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
CAS117107-08-1
Molecular FormulaC13H28O2Si
Molecular Weight244.44 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CCC(CC1)O
InChIInChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3
InChIKeyIVBYRRSNLLPMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS 117107-08-1) Procurement Guide: Chemical Identity, Core Properties, and Sourcing Considerations


4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS 117107-08-1) is a silane-based, protected cyclohexanol derivative with the molecular formula C13H28O2Si and a molecular weight of 244.44 g/mol [1]. It features a cyclohexane ring with a free hydroxyl group at the 1-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group at the 4-position. This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry, particularly in multi-step syntheses where selective protection of a primary alcohol is required . Commercially, it is typically offered at a purity of 95% .

Why 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS 117107-08-1) Cannot Be Replaced by Generic TBDMS-Protected Cyclohexanol Analogs


Substituting 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol with other TBDMS-protected cyclohexanols, such as 4-((tert-butyldimethylsilyl)oxy)cyclohexanol (CAS 126931-29-1), is not a straightforward replacement. The key distinction lies in the molecular architecture: the target compound features a free hydroxyl group on the cyclohexane ring and a TBDMS-protected primary alcohol on a pendant methyl group, whereas many analogs have the TBDMS group directly attached to the ring hydroxyl . This structural difference results in a compound with one hydrogen bond donor (from the free -OH) and a higher topological polar surface area (TPSA) of 29.5 Ų [1]. These physicochemical properties critically influence solubility, reactivity, and the potential for downstream synthetic transformations, making direct interchange without re-optimizing reaction conditions or purification protocols a high-risk proposition for project timelines and yields. The specific placement of the protecting group on the exocyclic methyl group is essential for synthetic routes requiring this precise orthogonal protection strategy .

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS 117107-08-1): Quantitative Evidence for Differentiated Procurement


Physicochemical Differentiation: TPSA and Hydrogen Bond Donor Count vs. Direct TBDMS-Protected Cyclohexanol

The presence of a free hydroxyl group in 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol leads to quantifiable differences in key physicochemical descriptors compared to a common analog, 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol. The target compound has a Hydrogen Bond Donor Count of 1 and a Topological Polar Surface Area (TPSA) of 29.5 Ų [1]. In contrast, 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, where the TBDMS group is directly attached to the ring oxygen, has a Hydrogen Bond Donor Count of 1 as well, but its TPSA is lower at 18.5 Ų [2]. The difference of 11 Ų in TPSA is significant for predicting membrane permeability and optimizing chromatographic retention times.

Physicochemical Properties Drug Design Chromatography

Commercial Availability and Purity Benchmarking for Procured 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

For procurement decisions, the supplied purity is a critical quantitative metric. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is routinely available from suppliers at a standard purity of 95% . This baseline can be compared to a related ketone analog, 4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexanone (CAS 688809-70-3), which is also commercially offered with a purity specification of 97% . This establishes that while a slightly higher purity is achievable for the ketone, the target compound is consistently supplied at a robust 95% level, suitable for most synthetic applications without further purification.

Procurement Quality Control Synthetic Chemistry

Class-Level Evidence: Broad Stability and Selective Deprotection Profile of TBDMS Ethers

As a member of the tert-butyldimethylsilyl (TBDMS) ether class, this compound benefits from well-established stability and deprotection characteristics. While direct comparative data for this specific compound is unavailable, class-level inference from studies on various alkyl and phenolic TBDMS ethers is highly informative. A study on the catalytic deprotection of TBDMS ethers using a silver-exchanged silicotungstic acid (AgSTA) catalyst demonstrated 100% conversion of reactant and up to 92.0% yield of the respective alcohol in 40 minutes under mild conditions [1]. This data provides a quantitative benchmark for the expected efficiency and selectivity of the deprotection step, which is a critical performance metric when planning synthetic routes that utilize this protecting group.

Protecting Group Strategy Organic Synthesis Reaction Selectivity

Validated Application Scenarios for 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol (CAS 117107-08-1) Based on Quantitative Evidence


Orthogonal Protection in Multi-Step Synthesis of Complex Molecules

The structural feature of having a free hydroxyl group and a TBDMS-protected primary alcohol on the same cyclohexane ring makes this compound an ideal intermediate for orthogonal protection strategies . In a synthetic sequence requiring the selective manipulation of two different alcohol functionalities, this compound allows for the independent functionalization of the free ring hydroxyl while the TBDMS-protected exocyclic alcohol remains inert. The class-level evidence for high-yielding, selective TBDMS deprotection (up to 92% yield in model systems) provides quantitative confidence that the protecting group can be removed efficiently at the desired step without affecting other sensitive groups [1].

Method Development for Chromatographic Separation of Cyclohexanol Derivatives

The quantifiable difference in Topological Polar Surface Area (TPSA) between this compound (29.5 Ų) and its direct TBDMS-protected analog (18.5 Ų) is a key parameter for analytical chemists [2]. This 11 Ų difference provides a measurable basis for developing and optimizing HPLC or LC-MS methods to separate closely related cyclohexanol derivatives. The specific retention time of 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol can be reliably predicted and differentiated from other in-class compounds, making it a valuable standard in quality control and reaction monitoring protocols.

Synthetic Intermediate for Rho Kinase Inhibitors and Neurite Outgrowth Promoters

This compound is a documented intermediate in the production of pharmaceuticals, specifically Rho kinase inhibitors and neurite outgrowth promoters . Its commercial availability at a known purity of 95% and its distinct molecular structure make it a critical, non-substitutable building block in these complex synthetic routes . The exact stereochemistry and placement of the TBDMS group are engineered to match the requirements of these specific downstream targets, making generic replacement with other TBDMS-protected cyclohexanols unfeasible without significant redevelopment of the synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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